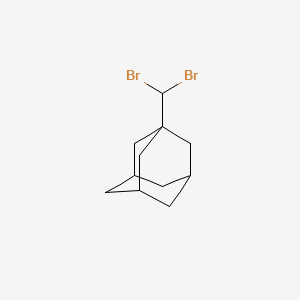
1-(Dibromomethyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibromomethyl)adamantane is a chemical compound with the molecular formula C11H16Br2 and a molecular weight of 308.058 g/mol . It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two bromine atoms attached to a methyl group, which is further connected to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical studies.
Métodos De Preparación
The synthesis of 1-(Dibromomethyl)adamantane typically involves the bromination of adamantane derivatives. One common method includes the reaction of adamantane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective bromination at the desired position .
Industrial production methods may involve more scalable approaches, such as continuous flow reactors, which allow for better control over reaction parameters and yield optimization. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
1-(Dibromomethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1-(Methyl)adamantane by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of adamantane carboxylic acids or other oxygenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromine atoms.
Aplicaciones Científicas De Investigación
1-(Dibromomethyl)adamantane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(Dibromomethyl)adamantane exerts its effects is largely dependent on its chemical reactivity and structural properties. The bromine atoms provide sites for further functionalization, allowing the compound to interact with various molecular targets. In biological systems, adamantane derivatives are known to interact with receptors and enzymes, modulating their activity and leading to therapeutic effects . The precise pathways and molecular targets involved can vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
1-(Dibromomethyl)adamantane can be compared with other adamantane derivatives such as:
1-Bromo-3-bromomethyl-adamantane: Similar in structure but with an additional bromine atom on the adamantane ring.
1-(Dichloromethyl)adamantane: Contains chlorine atoms instead of bromine, which can lead to different reactivity and applications.
1-(3-Methylbenzyl)adamantane: Features a benzyl group, providing different chemical and biological properties.
Propiedades
Número CAS |
54808-00-3 |
|---|---|
Fórmula molecular |
C11H16Br2 |
Peso molecular |
308.05 g/mol |
Nombre IUPAC |
1-(dibromomethyl)adamantane |
InChI |
InChI=1S/C11H16Br2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10H,1-6H2 |
Clave InChI |
FIMUBZRKVRSPQG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


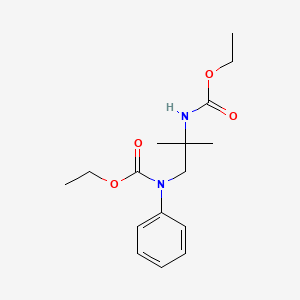

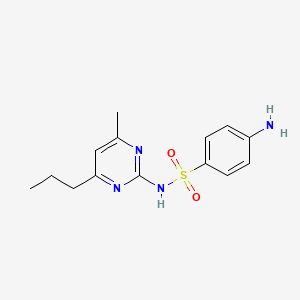
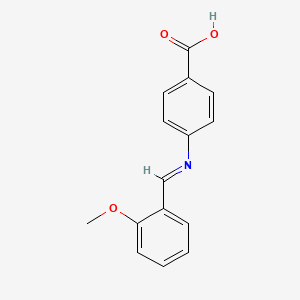
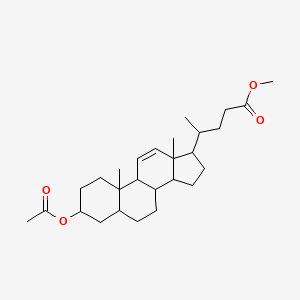
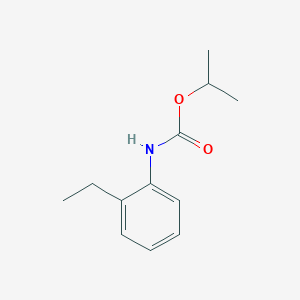
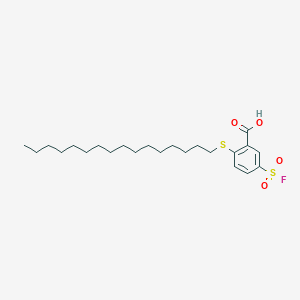


![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
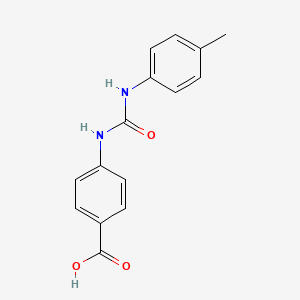


![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)
